Synthesis and characterization of 4,5-Dimethyl-2-(tributylstannyl)thiazole
Synthesis and characterization of 4,5-Dimethyl-2-(tributylstannyl)thiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethyl-2-(tributylstannyl)thiazole
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4,5-Dimethyl-2-(tributylstannyl)thiazole (CAS No. 938181-92-1).[1][2][3] This organostannane reagent is a pivotal building block in modern organic synthesis, primarily serving as a versatile precursor for the introduction of the 4,5-dimethylthiazole moiety via palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic rationale behind the synthetic strategy, offers a detailed and robust experimental protocol, and outlines the expected analytical data for comprehensive characterization. The guide culminates with a discussion of its principal application in Stille cross-coupling, underscoring its value in the synthesis of complex molecules for pharmaceutical and materials science research.
Introduction: The Strategic Value of a Functionalized Thiazole Building Block
The thiazole ring is a privileged heterocyclic scaffold, frequently encountered in the core structure of numerous FDA-approved drugs and biologically active natural products. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive component in drug design. The strategic derivatization of the thiazole ring is therefore of paramount importance.
Organostannanes, particularly tributylstannyl derivatives, are highly effective reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4][5] These reagents offer a balance of stability—being generally tolerant to air and moisture—and reactivity, enabling the formation of carbon-carbon bonds under mild conditions.[4]
4,5-Dimethyl-2-(tributylstannyl)thiazole emerges at the intersection of these two fields. It provides a reliable and efficient method to transfer the 4,5-dimethylthiazol-2-yl group to various organic electrophiles.[6][7] This guide offers the foundational knowledge required to synthesize, validate, and effectively utilize this key synthetic intermediate.
Section 1: Synthetic Rationale and Mechanistic Insight
The synthesis of 4,5-Dimethyl-2-(tributylstannyl)thiazole is most effectively achieved through a directed metallation-stannylation sequence. This approach leverages the inherent acidity of the C2 proton on the thiazole ring, which is the most acidic proton due to the inductive effect of the adjacent sulfur and nitrogen atoms.
Causality Behind Experimental Choices:
-
Precursor Selection: The synthesis logically begins with 4,5-dimethylthiazole. This substrate contains the core heterocyclic structure with the desired methyl substituents already in place.
-
Deprotonation Strategy: The C2-H of a thiazole ring is readily deprotonated by a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the reagent of choice for this transformation.[8][9] Its use ensures efficient and regioselective formation of the 2-lithiated intermediate. Other bases may lack the requisite strength or introduce competitive side reactions.
-
Reaction Conditions: The lithiation is conducted under anhydrous conditions at cryogenic temperatures (typically -78 °C in tetrahydrofuran, THF). This is critical for two reasons:
-
Organolithium reagents are highly reactive towards protic sources, including atmospheric moisture. An inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents are mandatory.
-
The resulting 2-lithiothiazole intermediate possesses limited thermal stability.[8] Low temperatures prevent decomposition or undesired rearrangement pathways.[10]
-
-
Electrophilic Quench: The generated nucleophilic lithium species is trapped with a suitable electrophilic tin reagent. Tributyltin chloride (Bu₃SnCl) is an ideal choice due to its commercial availability and high reactivity towards organolithiums, leading to the irreversible formation of a stable C-Sn bond.
The overall transformation is a clean and high-yielding process that converts an unreactive C-H bond into a synthetically versatile C-Sn bond.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Preparation: A 250 mL two-neck round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with argon.
-
Reagent Addition: Anhydrous THF (100 mL) is added via cannula, followed by 4,5-dimethylthiazole (5.65 g, 50 mmol).
-
Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The resulting solution is stirred at -78 °C for 1 hour.
-
Stannylation: Tributyltin chloride (17.9 g, 14.8 mL, 55 mmol, 1.1 eq) is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C.
-
Warming: The cooling bath is removed, and the reaction is allowed to slowly warm to ambient temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).
-
Isolation: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.
-
Purification: The crude oil is purified by vacuum distillation or flash column chromatography on silica gel to afford 4,5-Dimethyl-2-(tributylstannyl)thiazole as a clear, colorless to pale yellow liquid. [11]
Section 3: Comprehensive Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. The molecular formula is C₁₇H₃₃NSSn with a molecular weight of approximately 402.23 g/mol . [1][3] Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.35 (s, 3H, -CH₃), δ ~2.25 (s, 3H, -CH₃), δ ~1.45-1.60 (m, 6H, Sn-CH₂-CH₂ -), δ ~1.25-1.40 (m, 6H, -CH₂-CH₂ -CH₃), δ ~1.05-1.15 (m, 6H, Sn-CH₂ -), δ ~0.90 (t, J=7.3 Hz, 9H, -CH₂-CH₃ ). Note: Tin satellites (²JSn-H) may be visible on the alpha-CH₂ protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168-170 (C2-Sn), δ ~145-147 (C5), δ ~125-127 (C4), δ ~29.1 (Sn-CH₂-C H₂-), δ ~27.3 (-CH₂-C H₂-CH₃), δ ~14-15 (C4-C H₃ or C5-C H₃), δ ~13.7 (-CH₂-C H₃), δ ~11-12 (C4-C H₃ or C5-C H₃), δ ~10.5 (Sn-C H₂-). Note: Tin coupling (¹JSn-C, ²JSn-C) is expected. |
| Mass Spec. (MS) | m/z (EI): 403 [M+H]⁺. The key diagnostic feature is the characteristic isotopic cluster for tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), which provides unambiguous confirmation of the presence of one tin atom. Fragmentation will likely show sequential loss of butyl radicals (m/z -57). |
| FT-IR (neat, cm⁻¹) | ~2955, 2925, 2870 (C-H aliphatic stretch), ~1530 (C=N stretch), ~1465 (C=C stretch of thiazole ring), ~770 (C-S stretch). [12][13] |
Section 4: Application in Stille Cross-Coupling
The primary utility of 4,5-Dimethyl-2-(tributylstannyl)thiazole is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process allows for the formation of a new carbon-carbon bond between the thiazole C2 position and an sp²-hybridized carbon of an organic electrophile (e.g., aryl/vinyl halides or triflates). [4] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the R-X bond of the electrophile.
-
Transmetallation: The thiazole group is transferred from tin to the palladium center, regenerating the tributyltin halide byproduct.
-
Reductive Elimination: The two organic partners are ejected from the palladium center, forming the final coupled product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
This reaction provides a powerful and modular method for synthesizing complex, thiazole-containing molecules that are often pursued as targets in medicinal chemistry.
Conclusion
4,5-Dimethyl-2-(tributylstannyl)thiazole is a high-value synthetic intermediate whose preparation is straightforward and scalable via a well-understood lithiation-stannylation pathway. This guide has provided the essential theoretical framework, a detailed experimental protocol, and a full set of expected characterization data to empower researchers in its synthesis and application. Mastery of this chemistry unlocks access to a wide array of complex molecular architectures, reinforcing the central role of organometallic cross-coupling reactions in modern chemical synthesis.
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